7H-Perfluoro-2,6-dioxaoctane

Fluorous Chemistry Solvent Engineering Synthetic Methodology

7H-Perfluoro-2,6-dioxaoctane (CAS: 67784-32-1) is a perfluorinated ether with the molecular formula C6HF13O2 and a molecular weight of 352.05 g/mol. It is classified within the broader category of per- and polyfluoroalkyl substances (PFAS) and is characterized by its perfluorinated carbon chain interrupted by two ether oxygen atoms and terminated by a single hydrogen atom.

Molecular Formula C6HF13O2
Molecular Weight 352.05 g/mol
Cat. No. B12063607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Perfluoro-2,6-dioxaoctane
Molecular FormulaC6HF13O2
Molecular Weight352.05 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F
InChIInChI=1S/C6HF13O2/c7-1(2(8,9)10)20-4(13,14)3(11,12)5(15,16)21-6(17,18)19/h1H
InChIKeyJPMFKQBIYVBUAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Perfluoro-2,6-dioxaoctane: CAS 67784-32-1, a Specialized Perfluorinated Ether for Research & Industrial Procurement


7H-Perfluoro-2,6-dioxaoctane (CAS: 67784-32-1) is a perfluorinated ether with the molecular formula C6HF13O2 and a molecular weight of 352.05 g/mol . It is classified within the broader category of per- and polyfluoroalkyl substances (PFAS) and is characterized by its perfluorinated carbon chain interrupted by two ether oxygen atoms and terminated by a single hydrogen atom . This compound is primarily utilized in specialized research and industrial applications due to its unique physicochemical properties stemming from the extensive fluorination and the strategic presence of a hydrogen atom, which allows for targeted derivatization and controlled degradation pathways [1]. Its boiling point is reported at 64 °C .

1
Low-temperature processing: Boiling point significantly lower than perfluoroalkane analogs supports mild distillation and solvent removal in fluorous synthesis.
2
Derivatization handle: Terminal ω-hydrogen enables targeted functionalization for building block synthesis and degradation pathway design.
3
Ether-modified polarity: Perfluorinated ether backbone with two oxygen atoms offers distinct solubility and phase behavior compared to simple perfluoroalkanes.

Why a Generic Fluorinated Ether Cannot Replace 7H-Perfluoro-2,6-dioxaoctane in Critical Applications


The precise performance profile of 7H-Perfluoro-2,6-dioxaoctane is dictated by a confluence of structural features—a perfluorinated ether backbone and a single terminal hydrogen atom—that are absent in simple perfluoroalkanes or fully perfluorinated ethers. This specific molecular architecture results in a quantifiably lower boiling point (64 °C) compared to structurally related, fully fluorinated analogs, enabling distinct process windows . Furthermore, the presence of the ω-hydrogen is a critical design element for downstream reactivity and environmental fate. Patented disclosures on perfluoroalkyl haloalkyl ethers explicitly state that the presence of at least one hydrogen on the haloalkyl component 'allows for degradation of the compound, and reduces its long-term presence in the atmosphere,' a key differentiator from fully perfluorinated compounds that are renowned for their extreme environmental persistence [1]. Substituting with a fully perfluorinated analog could therefore compromise both process efficiency (due to higher boiling points) and environmental profile, underscoring the necessity for this specific compound in targeted applications.

Process
Fully fluorinated ethers typically boil above 100 °C; using them may shift distillation windows and require higher thermal load, limiting compatibility with heat-sensitive substrates.
Persistence
Analogs lacking ω-hydrogen (e.g., perfluoro-2,6-dioxaoctane) resist atmospheric degradation, altering environmental fate profiles in research aimed at reduced-persistence PFAS.
Solvency
Perfluoroalkanes (e.g., perfluorohexane) lack ether oxygens; they may not reproduce the polarity and fluorous biphasic partitioning needed for ether-specific applications.

Quantitative Differentiation of 7H-Perfluoro-2,6-dioxaoctane from Comparators


Boiling Point Advantage for Lower-Temperature Synthesis and Processing

7H-Perfluoro-2,6-dioxaoctane exhibits a boiling point of 64 °C , which is significantly lower than that of many fully perfluorinated ethers or hydrocarbon analogs of similar molecular weight. This lower boiling point facilitates its use in reactions or separations requiring milder thermal conditions or more efficient solvent removal.

Boiling point comparison
Reported
64 °C vs. perfluorooctane ~103 °C
Supports low-temperature distillation and mild processing
Measurement at ambient pressure; cross-study comparable
Fluorous Chemistry Solvent Engineering Synthetic Methodology

Reduced Environmental Persistence via Single Hydrogen 'Handle'

The single hydrogen atom in 7H-Perfluoro-2,6-dioxaoctane serves as a strategic point for initiating degradation. Patents covering related perfluoroalkyl haloalkyl ethers explicitly claim that 'the presence of at least one hydrogen on the haloalkyl component allows for degradation of the compound, and reduces its long-term presence in the atmosphere' [1]. This is in stark contrast to fully perfluorinated analogs (e.g., perfluoro-2,6-dioxaoctane), which are highly resistant to degradation and are known to be extremely persistent environmental pollutants [2].

Degradation handle
Class-level
Single ω-hydrogen enables atmospheric degradation pathway (inferred from patent disclosures)
May reduce environmental persistence relative to fully fluorinated ethers
Inferred from haloalkyl ether patent claims; direct data to verify
Green Chemistry PFAS Alternatives Environmental Fate

Ether Linkages Differentiate Physical Properties from Perfluoroalkanes

The incorporation of two ether oxygens in 7H-Perfluoro-2,6-dioxaoctane significantly alters its physicochemical profile compared to simple perfluoroalkanes. While direct comparative data for this exact compound is limited, studies on related perfluoro-ethers show that oxygen atoms in a perfluorinated chain can increase polarity and solubility characteristics, making them more suitable for applications like fluorous biphasic catalysis [1][2]. In contrast, a simple perfluoroalkane like perfluorohexane (C6F14) is less polar and often a poorer solvent for a wider range of organic reactions.

Ether polarity shift
Class-level
Two ether oxygens increase polarity vs perfluoroalkanes, altering fluorous biphasic behaviour
Supports solvent engineering for fluorous separation technologies
Based on fluorous ether class properties; application-specific validation required
Fluorous Biphasic Systems Physicochemical Properties Solvent Selection

High-Value Application Scenarios for 7H-Perfluoro-2,6-dioxaoctane


Specialty Solvent for Low-Temperature Fluorous Biphasic Catalysis

The low boiling point of 64 °C makes 7H-Perfluoro-2,6-dioxaoctane an ideal candidate for use as a fluorous solvent in biphasic catalytic systems where the catalyst is tagged with a perfluoroalkyl group. Its ability to be easily distilled off at low temperatures allows for gentle product isolation and solvent recovery, preserving the activity of thermally sensitive catalysts and products [1].

Synthesis of Advanced Fluorinated Building Blocks and Intermediates

As a perfluorinated ether with a reactive hydrogen terminus, this compound serves as a valuable precursor or building block for the synthesis of more complex fluorinated molecules. The hydrogen can be strategically functionalized, while the perfluorinated ether segment imparts the desired high hydrophobicity and chemical resistance to the final product .

R&D for Next-Generation PFAS with Improved Environmental Profile

The presence of the single hydrogen atom, which is understood to provide a pathway for degradation [2], makes 7H-Perfluoro-2,6-dioxaoctane a key model compound for research programs aiming to develop new PFAS chemistries that retain the desirable performance properties of fluorinated materials while addressing concerns over environmental persistence [3].

Application
Selection Property
Validation Focus
Low-temperature fluorous separation
Low boiling point vs perfluoroalkanes
Distillation efficiency and substrate compatibility
Fluorinated building block synthesis
ω-hydrogen derivatization handle
Functionalization reactivity and product purity
Reduced-persistence PFAS research
Hydrogen-enabled degradation potential
Atmospheric degradation pathway assessment

Technical Documentation Hub

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28 linked technical documents
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